molecular formula C8H10F4O2 B15165512 2,2'-(2,2,3,3-Tetrafluorobutane-1,4-diyl)bis(oxirane) CAS No. 194877-37-7

2,2'-(2,2,3,3-Tetrafluorobutane-1,4-diyl)bis(oxirane)

Cat. No.: B15165512
CAS No.: 194877-37-7
M. Wt: 214.16 g/mol
InChI Key: OMWLEMVQRPXRJZ-UHFFFAOYSA-N
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Description

2,2’-(2,2,3,3-Tetrafluorobutane-1,4-diyl)bis(oxirane) is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of two oxirane (epoxide) rings attached to a tetrafluorobutane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2,2,3,3-Tetrafluorobutane-1,4-diyl)bis(oxirane) typically involves the fluorination of 1,4-butanediol followed by the formation of oxirane rings. One common method is the reaction of 1,4-butanediol with hydrogen fluoride and a metal fluoride catalyst, such as sulfur hexafluoride, to produce 2,2,3,3-tetrafluorobutane-1,4-diol . This intermediate is then subjected to epoxidation using reagents like peracids or hydrogen peroxide to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2,2,3,3-Tetrafluorobutane-1,4-diyl)bis(oxirane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the oxirane rings to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane rings under mild conditions.

Major Products Formed

    Oxidation: Formation of diols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-(2,2,3,3-Tetrafluorobutane-1,4-diyl)bis(oxirane) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(2,2,3,3-Tetrafluorobutane-1,4-diyl)bis(oxirane) involves its reactivity towards nucleophiles and electrophiles. The oxirane rings are highly strained and reactive, making them susceptible to ring-opening reactions. These reactions can lead to the formation of various products depending on the reactants and conditions used. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through covalent bonding and modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(2,2,3,3-Tetrafluorobutane-1,4-diyl)bis(oxirane) is unique due to its dual oxirane rings and tetrafluorobutane backbone, which confer distinct reactivity and stability. Its ability to undergo various chemical transformations and form stable products makes it valuable in multiple research and industrial applications.

Properties

CAS No.

194877-37-7

Molecular Formula

C8H10F4O2

Molecular Weight

214.16 g/mol

IUPAC Name

2-[2,2,3,3-tetrafluoro-4-(oxiran-2-yl)butyl]oxirane

InChI

InChI=1S/C8H10F4O2/c9-7(10,1-5-3-13-5)8(11,12)2-6-4-14-6/h5-6H,1-4H2

InChI Key

OMWLEMVQRPXRJZ-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC(C(CC2CO2)(F)F)(F)F

Origin of Product

United States

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